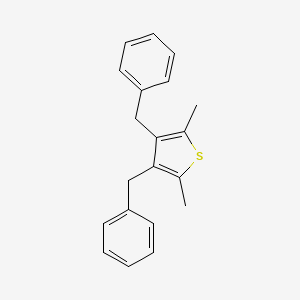

3,4-Dibenzyl-2,5-dimethylthiophene

Description

Contextualization within Heterocyclic Organic Chemistry

3,4-Dibenzyl-2,5-dimethylthiophene is a tetrasubstituted thiophene (B33073), a class of sulfur-containing heterocyclic compounds. Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring. organic-chemistry.org Thiophene, with its five-membered ring containing four carbon atoms and one sulfur atom, is an aromatic heterocycle. wikipedia.org The aromaticity of thiophene, while less pronounced than that of benzene (B151609), imparts significant stability and dictates its chemical reactivity. researchgate.netresearchgate.net The introduction of four substituents—two methyl groups at the 2 and 5 positions and two benzyl (B1604629) groups at the 3 and 4 positions—onto the thiophene core creates a complex and sterically hindered molecule with unique electronic properties.

The methyl groups are electron-donating through an inductive effect, which can influence the electron density of the thiophene ring. tdl.org The benzyl groups, while also primarily alkyl in nature, introduce bulky phenyl rings that can have significant steric and electronic consequences, including potential π-π stacking interactions. The specific arrangement of these substituents in 3,4-Dibenzyl-2,5-dimethylthiophene results in a molecule with a distinct three-dimensional architecture and reactivity profile compared to simpler thiophene derivatives.

Significance of Substituted Thiophenes in Contemporary Chemical Research

Substituted thiophenes are of immense importance in various fields of chemical research, most notably in medicinal chemistry and materials science. nih.govresearchgate.net The thiophene ring is considered a "privileged scaffold" in drug discovery, meaning it is a common structural motif in a wide range of biologically active compounds. arkat-usa.orgnih.gov Thiophene derivatives have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. researchgate.netscilit.com This has led to the incorporation of the thiophene moiety into numerous FDA-approved drugs. arkat-usa.orgnih.gov

In the realm of materials science, the focus is often on the electronic and optical properties of thiophene-based materials. nih.govresearchgate.net Oligo- and polythiophenes are key components in the development of organic semiconductors, which are used in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnumberanalytics.com The performance of these materials can be finely tuned by altering the substituents on the thiophene ring, which affects properties like the HOMO/LUMO energy levels and the band gap. researchgate.netacs.org Highly substituted thiophenes, such as the subject of this article, are of interest for creating advanced materials with tailored functionalities. researchgate.netresearchgate.net

Historical Development and Theoretical Foundations of Thiophene-Based Systems

The history of thiophene chemistry began in 1882 when Victor Meyer discovered it as an impurity in benzene derived from coal tar. organic-chemistry.orgacs.org He was able to isolate this new compound and characterize its properties, noting its similarity to benzene. researchgate.net Early synthetic methods for thiophene and its derivatives included the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide. wikipedia.orgquora.comderpharmachemica.com Another classical method is the Gewald synthesis, which provides a route to polysubstituted 2-aminothiophenes. arkat-usa.orgwikipedia.orgresearchgate.net

The theoretical understanding of thiophene's aromaticity has evolved over time. While it undergoes electrophilic substitution reactions characteristic of aromatic compounds, theoretical calculations indicate that its aromatic stabilization energy is lower than that of benzene. researchgate.netresearchgate.net The sulfur atom's d-orbitals were once thought to be crucial for its aromaticity, but modern computational studies suggest that the delocalization of the sulfur lone pair electrons within the p-orbital system is the primary contributor. nih.gov The presence of substituents, as in 3,4-Dibenzyl-2,5-dimethylthiophene, can further modulate the aromaticity and electronic distribution within the ring, a subject of ongoing computational investigation. researchgate.netresearchgate.netnih.gov

Interactive Data Tables

Table 1: General Properties of Substituted Thiophenes

| Property | Description | Relevance to 3,4-Dibenzyl-2,5-dimethylthiophene |

| Aromaticity | Thiophenes are aromatic, undergoing electrophilic substitution. | The substituents will influence the electron density and reactivity of the aromatic ring. |

| Electronic Effects | Substituents can be electron-donating or electron-withdrawing. | Methyl groups are electron-donating, while benzyl groups have more complex effects. |

| Steric Hindrance | Bulky substituents can hinder reactions at adjacent positions. | The four substituents create a sterically crowded environment around the thiophene core. |

| Solubility | Generally soluble in organic solvents. arkat-usa.org | The large nonpolar benzyl and methyl groups would confer good solubility in common organic solvents. |

Table 2: Common Spectroscopic Features of Substituted Thiophenes

| Spectroscopic Technique | Key Observables for Substituted Thiophenes | Expected Features for 3,4-Dibenzyl-2,5-dimethylthiophene |

| ¹H NMR | Chemical shifts of ring protons are indicative of substituent effects. oup.comoup.com | Signals for the benzyl CH₂ protons and the methyl protons would be prominent. Aromatic protons of the benzyl groups would appear in the 7-8 ppm region. |

| ¹³C NMR | Chemical shifts of ring carbons reflect the electronic environment. | Distinct signals for the thiophene ring carbons, methyl carbons, benzyl CH₂ carbons, and the aromatic carbons of the benzyl groups would be observed. |

| IR Spectroscopy | C-H and C-S stretching and ring vibration modes are characteristic. oup.comnii.ac.jp | Characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching (methyl and benzyl CH₂), and thiophene ring vibrations would be present. |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns help in structure elucidation. | A molecular ion peak corresponding to the molecular weight of C₂₂H₂₂S would be expected, along with fragments from the loss of benzyl and methyl groups. |

Structure

3D Structure

Properties

CAS No. |

91377-93-4 |

|---|---|

Molecular Formula |

C20H20S |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

3,4-dibenzyl-2,5-dimethylthiophene |

InChI |

InChI=1S/C20H20S/c1-15-19(13-17-9-5-3-6-10-17)20(16(2)21-15)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |

InChI Key |

DDJBGPQXEWCNCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(S1)C)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Elucidation of Reaction Pathways and Mechanistic Phenomena Involving 3,4 Dibenzyl 2,5 Dimethylthiophene Derivatives

Oxidative Transformations at the Thiophene (B33073) Sulfur Atom

The sulfur atom in the thiophene ring is susceptible to oxidation, leading to the formation of corresponding S-oxides and S,S-dioxides. The selectivity of this transformation is highly dependent on the reaction conditions and the nature of the substituents on the thiophene ring.

The oxidation of thiophenes can yield two primary products: the thiophene-S-oxide (a sulfoxide) and the more stable thiophene-S,S-dioxide (a sulfone). mdpi.org Thiophene-S-oxides were historically elusive but have become more accessible since the 1990s. mdpi.org They are known to be intermediates in the oxidation of thiophenes to their corresponding S,S-dioxides. researchgate.net

The general pathway involves the reaction of the parent thiophene with a peracid. In the absence of an acid catalyst, the reaction typically proceeds to form the thermodynamically more stable thiophene-S,S-dioxide. mdpi.org However, under specific conditions, the reaction can be halted at the monoxide stage. For instance, 3,4-dibenzyl-2,5-dimethylthiophene can be oxidized to its S-oxide derivative using meta-chloroperoxybenzoic acid (m-CPBA). mdpi.org

The selective formation of thiophene-S-oxides over S,S-dioxides is critically influenced by the reaction environment, particularly temperature and the presence of acids. mdpi.org To favor the formation of the thiophene-S-oxide, the oxidation is typically carried out at low temperatures, such as –20°C. mdpi.orgresearchgate.net

A key factor in achieving selectivity is the addition of a Lewis acid, like boron trifluoride etherate (BF₃·Et₂O), or a proton acid. mdpi.orgsemanticscholar.org The acid is believed to serve two main functions: it may activate the peracid, and it can complex with the newly formed thiophene-S-oxide. mdpi.org This complexation reduces the electron density on the sulfur atom, making it less susceptible to a second oxidation step that would form the S,S-dioxide. mdpi.org Conversely, conducting the oxidation at room temperature or higher, and without an acid, generally leads to the formation of the thiophene-S,S-dioxide as the major product. mdpi.org Alternative oxidation systems, such as hydrogen peroxide in trifluoroacetic acid, have also been employed for preparing other substituted thiophene-S-oxides. rsc.org

Table 1: Influence of Reaction Conditions on the Oxidation of Thiophenes

| Product | Oxidizing Agent | Catalyst/Acid | Temperature | Outcome | Source |

|---|---|---|---|---|---|

| Thiophene-S-oxide | m-CPBA | BF₃·Et₂O | -20°C | Favors S-oxide formation | mdpi.org |

Photochemical Reactivity and Photodeoxygenation Mechanisms

Thiophene-S-oxides, including derivatives of 3,4-dibenzyl-2,5-dimethylthiophene, exhibit rich and varied photochemical behavior that is highly dependent on their substitution patterns. mdpi.orgsemanticscholar.org

When 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide is subjected to photoirradiation at wavelengths greater than 320 nm (λ > 320 nm) in a solvent like deuterated dichloromethane (B109758) (CD₂Cl₂), a rapid deoxygenation at the sulfur atom occurs. mdpi.org This process results in the formation of the parent thiophene, 3,4-dibenzyl-2,5-dimethylthiophene, among other products. mdpi.org This photochemical loss of oxygen is a characteristic reaction for many thiophene-S-oxides, though the efficiency and products can vary widely based on the substituents present on the thiophene core. mdpi.org

The photolysis of 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide yields not only the deoxygenated parent thiophene but also hydroxylated products. mdpi.org Specifically, hydroxylation at the methyl groups has been observed. mdpi.org The exact mechanism of this hydroxylation, particularly whether the oxygen atom is transferred exclusively from the sulfur atom of the S-oxide, has been a subject of investigation. mdpi.org

Experiments conducted under different conditions have shown a slight variance in product distribution. A study comparing the reaction in diligently dried CD₂Cl₂ versus non-dried CD₂Cl₂ revealed differences in the product ratios, suggesting that water may be involved in the hydroxylation pathway. mdpi.org This indicates that the reaction mechanism may be complex, potentially involving more than one pathway for the formation of hydroxylated side products. mdpi.org

Table 2: Product Distribution in the Photolysis of 3,4-Dibenzyl-2,5-dimethylthiophene-S-oxide

| Condition | Product 1 (Deoxygenated Thiophene) | Product 2 (Hydroxylated) | Product 3 (Hydroxylated) | Source |

|---|---|---|---|---|

| Deaerated, non-dried CD₂Cl₂ | Present | Present | Present | mdpi.org |

| Deaerated, dried CD₂Cl₂ | Present | Present | Present | mdpi.org |

Note: The source notes a "slightly different distribution of products" between the two conditions but does not provide quantitative ratios.

A significant point of discussion in the photochemistry of thiophene-S-oxides is the nature of the oxygen species released during deoxygenation. mdpi.org It has been suggested that the photodeoxygenation of dibenzothiophene-S-oxide (DBTO), a related compound, can release atomic oxygen, specifically in its triplet ground state [O(³P)]. nih.govtus.ac.jp This has led to the investigation of thiophene-S-oxides as potential photochemical sources of atomic oxygen for use in various chemical transformations. nih.govtus.ac.jp

While it is conceivable that an excited dimer of the thiophene-S-oxide could be involved, leading to the release of molecular oxygen, the release of a more reactive "oxenoid" species is also a plausible mechanism that could account for the oxidation of substrates or the solvent. mdpi.org Studies on larger, related sulfoxides have shown that the deoxygenation mechanism can be complex, with the possibility of two different pathways depending on the molecule's structure and the resulting gap between its singlet and triplet excited states. nih.gov The exact nature of the oxygen species released from 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide itself is not yet definitively determined but is a key question in understanding its photochemical reactivity. mdpi.org

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of 3,4-dibenzyl-2,5-dimethylthiophene and its derivatives, particularly the S-oxide, have been a subject of significant scientific inquiry. These studies reveal the intricate relationship between the molecule's structure and its redox behavior, which is crucial for understanding its reactivity and potential applications.

Voltammetric Studies of 3,4-Dibenzyl-2,5-dimethylthiophene-S-oxide Reduction

Voltammetric analysis of 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide demonstrates that the molecule undergoes reduction at a significantly negative potential. core.ac.ukuc.pt This electrochemical reduction is a key characteristic of thiophene-S-oxides. The process involves the transfer of electrons to the molecule, leading to changes in its chemical structure. The specific potential at which this reduction occurs is influenced by the substituents on the thiophene ring. ox.ac.uk In the absence of proton donors, the reduction potential is highly dependent on these substituents. ox.ac.uk However, in the presence of proton donors, the role of substituents becomes less significant, and various thiophene-S-oxides can be electrochemically reduced to their corresponding thiophenes. core.ac.uk

The electrochemical oxidation of 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide in aqueous media happens at a very high positive potential of approximately +1.2 V and is only observed in acidic conditions (pH 1.20). core.ac.uk At higher pH values, no oxidation peak is detected. core.ac.uk The oxidation of thiophene-S-oxides is a complex process, with the potential and reaction pathway being sensitive to the nature of the substituents. core.ac.uk

pH Dependence and Solvent Effects on Electrochemical Processes

The electrochemical reduction of 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide is a pH-dependent process. core.ac.ukuc.pt This indicates that the availability of protons in the reaction medium plays a critical role in the reduction mechanism. The potential at which the reduction occurs can be influenced by the acidity or basicity of the solution. core.ac.uk Understanding this pH dependence is essential for controlling the electrochemical reaction and predicting its outcome under different environmental conditions. researchgate.net

Furthermore, solvent properties significantly impact the redox behavior of related thioether compounds. nih.gov The reduction potential is strongly influenced by the nature of the solvent, with sensitivity increasing with charge localization. nih.gov The Kamlet-Taft relationship, which considers solvent dipolarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β), can be used to quantitatively describe these solvent effects. nih.gov For thioethers, the solvent's dipolarity/polarizability is the dominant factor influencing the redox properties, while the hydrogen bond acidity appears to be less important. nih.gov This suggests that the solvation of the molecule, particularly through non-specific interactions, is a key determinant of its electrochemical behavior. nih.gov

Analysis of Oxidation Potentials and Electron Transfer Mechanisms in Thiophene-S-oxides

The functionalization of a thiophene to its corresponding S-oxide leads to a dramatic increase in its electron affinity, making it more easily reducible, while only causing a minor change in its ionization potential (oxidation potential). rsc.orgrsc.org This alteration in electronic properties is a key feature of thiophene-S-oxides. Ab initio calculations and experimental data consistently show that the S-oxide functionalization primarily affects the Lowest Unoccupied Molecular Orbital (LUMO), which is spread over the entire five-membered ring, to a greater extent than the Highest Occupied Molecular Orbital (HOMO), which is mainly localized on the four carbon atoms. rsc.org

This significant increase in electron affinity makes thiophene-S-oxides interesting candidates for applications in various electrochemical and electro-optical devices that require easily reducible compounds. rsc.orgrsc.org The ability to tune the reduction potential through substitution on the thiophene ring further enhances their potential utility. ox.ac.uk The electron transfer process in the reduction of thiophene-S-oxides is a fundamental aspect of their chemistry, influencing their reactivity and interactions with other molecules.

Chemical Interactions with Deoxyribonucleic Acid (DNA)

The interaction of 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide with deoxyribonucleic acid (dsDNA) has been investigated using electrochemical methods, revealing potential mechanisms of interaction and DNA damage.

Electrochemical Detection of Interaction between Thiophene-S-oxide and dsDNA using biosensors

Electrochemical DNA biosensors have been employed to study the in-situ interaction between 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide and double-stranded DNA (dsDNA). core.ac.ukuc.pt These studies utilize a glassy carbon electrode modified with a mixture of the thiophene-S-oxide and dsDNA. core.ac.ukuc.pt The experimental results provide strong evidence that the reduced form of the thiophene-S-oxide interacts with dsDNA, leading to damage that may include strand breaks. core.ac.ukuc.pt This interaction is detectable through changes in the electrochemical signals from the biosensor. core.ac.ukuc.pt

The use of a compound/dsDNA film-modified glassy carbon electrode is a valuable technique for investigating the interactions of water-insoluble molecules, such as 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide, with dsDNA at a charged interface. core.ac.uk This method allows for the direct observation of the consequences of the interaction, such as a decrease in the guanine (B1146940) oxidation signal, which can be indicative of DNA damage.

Proposed Mechanisms of Interaction, including Adduct Formation and Intercalation

The interaction between the reduced 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide and dsDNA is proposed to involve the formation of an adduct. core.ac.ukuc.pt Evidence suggests that the thiophene-S-oxide adduct formed with dsDNA can still undergo reduction, indicating a stable association. core.ac.ukuc.pt While the precise nature of the interaction is still under investigation, possibilities include both covalent adduct formation and non-covalent interactions like intercalation.

Intercalation, where a molecule inserts itself between the base pairs of the DNA double helix, is a common mode of interaction for planar aromatic molecules. Although thiophene-S-oxides have a non-planar structure, the possibility of some form of intercalative or groove-binding interaction cannot be entirely ruled out. rsc.org The observed DNA damage, potentially involving strand breaks, suggests a more direct and disruptive interaction than simple non-covalent binding. core.ac.ukuc.pt Further research is needed to fully elucidate the specific chemical reactions and structural changes that occur during the interaction between 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide and DNA.

Cycloaddition and Rearrangement Processes in Thiophene Systems

Cycloaddition and rearrangement reactions represent powerful tools for the construction of complex molecular architectures. In the context of thiophene chemistry, these transformations often involve the disruption of the aromatic system, leading to the formation of highly functionalized and sterically congested products.

The oxidation of the sulfur atom in the thiophene ring to form a thiophene S-oxide leads to a decrease in aromaticity and a significant enhancement of its reactivity as a diene in [4+2]-cycloaddition reactions, also known as Diels-Alder reactions. researchtrends.netsemanticscholar.org Thiophene S-oxides, which can be generated in situ from the corresponding thiophenes, readily react with a variety of dienophiles. researchtrends.netresearchgate.net

These reactions are notable for their high syn π-facial stereoselectivity. researchgate.net The diene system of the thiophene S-oxide can react with electron-poor, electron-neutral, and electron-rich dienophiles. researchgate.net The initial cycloadducts, 7-thiabicyclo[2.2.1]heptene S-oxides, are versatile intermediates that can undergo subsequent transformations. semanticscholar.org For instance, the extrusion of the sulfoxy bridge can lead to the formation of multi-functionalized arenes. semanticscholar.org

The general scheme for the Diels-Alder reaction of a thiophene S-oxide with an alkene is depicted below:

Step 1: Oxidation: The parent thiophene is oxidized to the corresponding thiophene S-oxide.

Step 2: Cycloaddition: The thiophene S-oxide acts as a diene and reacts with a dienophile (an alkene or alkyne) in a [4+2]-cycloaddition.

Step 3: Extrusion (optional): The resulting bicyclic adduct can undergo extrusion of sulfur monoxide to yield a substituted benzene (B151609) derivative.

A variety of dienophiles can participate in these reactions, leading to a diverse range of products. The table below summarizes the types of dienophiles and the corresponding products.

| Dienophile Type | Resulting Product Class |

| Alkenes | Substituted cyclohexadienes (after SO extrusion) |

| Alkynes | Substituted benzenes (after SO extrusion) |

| Quinones | Naphthoquinones and related structures |

The utility of this methodology extends to the synthesis of sterically hindered molecules. researchgate.net

Sterically hindered thiophenes, such as those bearing bulky substituents like benzyl (B1604629) groups, can undergo rearrangement reactions under acidic conditions to yield thermodynamically more stable isomers. These rearrangements are often driven by the relief of steric strain present in the initial, congested molecule.

While specific studies on the acid-catalyzed rearrangement of 3,4-dibenzyl-2,5-dimethylthiophene are not extensively detailed in the provided context, the principles of such transformations can be inferred from related systems. For instance, the synthesis of sterically hindered 4,5-diarylphenanthrenes has been achieved through an acid-catalyzed bisannulation reaction, highlighting the utility of acid catalysis in forming congested aromatic systems. rsc.org

In the context of thiophenes, acid-catalyzed processes can facilitate various transformations, including thio-Claisen rearrangements. For example, the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene proceeds via a researchtrends.netresearchtrends.net sigmatropic rearrangement, which can be promoted by Lewis acids such as anhydrous AlCl₃ or BF₃·OEt₂. semanticscholar.org This type of rearrangement involves the migration of an allyl or propargyl group, leading to a new substitution pattern on the thiophene ring.

Advanced Spectroscopic Characterization Techniques for 3,4 Dibenzyl 2,5 Dimethylthiophene and Its Structural Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 3,4-Dibenzyl-2,5-dimethylthiophene, the proton signals can be assigned based on their chemical shifts, multiplicities, and integration values.

The protons of the methyl groups at the 2 and 5 positions of the thiophene (B33073) ring are expected to appear as a singlet in the upfield region. The benzylic methylene (B1212753) protons (Ar-CH₂-Thiophene) would also produce a singlet, typically in the range of 3.9-4.2 ppm. ekb.eg The aromatic protons of the benzyl (B1604629) groups will exhibit complex multiplet patterns in the aromatic region of the spectrum, generally between 7.0 and 7.5 ppm. hmdb.caresearchgate.net

In comparison, the ¹H NMR spectrum of the parent thiophene shows signals for the α-protons (H2, H5) at approximately 7.33 ppm and the β-protons (H3, H4) at about 7.12 ppm in CDCl₃. chemicalbook.com For 2,5-dimethylthiophene (B1293386), the remaining ring protons (H3, H4) appear as a singlet, and the methyl protons also produce a singlet. chemicalbook.com The introduction of substituents significantly influences the chemical shifts of the ring protons. For instance, in 3,4-dimethylthiophene, the protons at the 2 and 5 positions show an upfield shift. researchgate.net In substituted benzenes, electron-donating groups tend to shift the ortho and para protons to a higher field (lower ppm), while electron-withdrawing groups shift them to a lower field (higher ppm). wisc.edu

Table 1: Predicted ¹H NMR Chemical Shifts for 3,4-Dibenzyl-2,5-dimethylthiophene

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| 2,5-Methyl Protons | ~2.3 - 2.5 | Singlet |

| 3,4-Benzylic Protons | ~3.9 - 4.2 | Singlet |

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. In 3,4-Dibenzyl-2,5-dimethylthiophene, distinct signals are expected for the methyl carbons, benzylic carbons, the thiophene ring carbons, and the carbons of the benzyl aromatic rings.

The carbons of the 2,5-methyl groups will appear at the highest field (lowest ppm value). The benzylic methylene carbons (Ar-C H₂-Thiophene) will be found further downfield. The thiophene ring carbons (C2, C3, C4, C5) will have characteristic chemical shifts. For unsubstituted thiophene, the α-carbons (C2, C5) resonate at approximately 125.6 ppm and the β-carbons (C3, C4) at 127.4 ppm. chemicalbook.com Substitution significantly alters these values. In 2-substituted thiophenes, the chemical shift of C5 can vary over a range of 21.1 ppm, while C4 shifts are confined to a narrower range, indicating the influence of substituent resonance effects. acs.org For 3,4-disubstituted thiophenes, the chemical shifts of the substituted carbons (C3 and C4) and the methyl-bearing carbons (C2 and C5) will be distinct. The aromatic carbons of the benzyl groups will appear in the typical aromatic region, generally between 120 and 140 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for 3,4-Dibenzyl-2,5-dimethylthiophene

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| 2,5-Methyl Carbons | ~14 - 16 |

| 3,4-Benzylic Carbons | ~30 - 35 |

| Thiophene Ring Carbons (C3, C4) | ~138 - 142 |

| Thiophene Ring Carbons (C2, C5) | ~130 - 135 |

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for determining the through-space proximity of protons, which is crucial for elucidating stereochemistry and conformational preferences. columbia.edunanalysis.com For a molecule like 3,4-Dibenzyl-2,5-dimethylthiophene, NOESY or ROESY experiments can reveal the spatial relationships between the protons of the benzyl groups and the methyl groups on the thiophene ring. This information can help determine the preferred rotational conformation of the benzyl substituents.

Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of conformational changes in molecules. libretexts.org If there is restricted rotation around the single bonds connecting the benzyl groups to the thiophene ring, DNMR can be used to determine the energy barrier for this rotation. acs.orgnih.gov By acquiring spectra at different temperatures, one can observe changes in the line shapes of the NMR signals, from sharp, distinct signals at low temperatures (slow exchange) to broadened signals and eventually coalesced, averaged signals at higher temperatures (fast exchange).

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups present and the electronic structure of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

For 3,4-Dibenzyl-2,5-dimethylthiophene, the FT-IR spectrum is expected to show characteristic absorption bands for the various structural components:

Aromatic C-H stretching: Weak to medium bands in the region of 3100-3000 cm⁻¹. globalresearchonline.netlibretexts.org

Aliphatic C-H stretching: Medium to strong bands from the methyl and benzylic methylene groups in the 2960-2850 cm⁻¹ region. theaic.org

Aromatic C=C stretching: Several bands of variable intensity in the 1600-1450 cm⁻¹ region, characteristic of the thiophene and benzene (B151609) rings. iosrjournals.orglibretexts.org Thiophene rings typically show stretching bands near 1590 and 1400 cm⁻¹. globalresearchonline.net

C-S stretching: The C-S stretching vibration in thiophenes can be observed in the 840-600 cm⁻¹ region. globalresearchonline.netiosrjournals.org

C-H out-of-plane bending: These bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. libretexts.org

Table 3: Characteristic FT-IR Frequencies for 3,4-Dibenzyl-2,5-dimethylthiophene

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2960 - 2850 |

| Aromatic C=C Stretch (Thiophene & Benzene) | 1600 - 1450 |

| C-S Stretch | 840 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Intermolecular Interactions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λ_max) and molar absorptivity provide insights into the extent of conjugation and electronic structure.

Thiophene and its derivatives exhibit characteristic UV-Vis absorption bands due to π → π* transitions. rsc.org The parent thiophene has a strong absorption band around 231 nm. The introduction of substituents that extend the conjugation, such as the benzyl groups in 3,4-Dibenzyl-2,5-dimethylthiophene, is expected to cause a bathochromic (red) shift to longer wavelengths. The electronic transitions in substituted thiophenes are influenced by both inductive and mesomeric effects of the substituents. researchgate.net The planarity of the conjugated π-system in thiophene rings is associated with spectroscopic shifts in the dominant absorption peak. diva-portal.org

Intermolecular interactions, such as π-stacking, can also be studied using UV-Vis spectroscopy. In solution, changes in concentration or solvent polarity can lead to shifts in the absorption spectra, indicating aggregation or specific solvent-solute interactions. nih.govnih.gov For instance, increased π-stacking and conjugation in poly(3-alkylthiophene) solutions can cause a significant red-shift in the absorption maximum.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and probing the structure of organic molecules through the analysis of their fragmentation following ionization. For 3,4-Dibenzyl-2,5-dimethylthiophene, mass spectrometry confirms its molecular formula and provides significant insights into its structural stability.

The mass spectra of substituted thiophenes generally show pronounced molecular ion peaks, and their fragmentation is well-defined. rsc.org The primary fragmentation pathway for compounds containing a benzyl group is the cleavage of the C-C bond to form the highly stable tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. researchgate.net This fragment is often the most intense peak (base peak) in the spectrum. Other characteristic fragmentation patterns in substituted thiophenes involve the cleavage of bonds adjacent to the thiophene ring. rsc.orgnih.gov

For 3,4-Dibenzyl-2,5-dimethylthiophene, the mass spectrum would be expected to show a strong molecular ion (M⁺) peak at m/z 292, corresponding to its molecular formula C₂₀H₂₀S. The fragmentation pattern would be dominated by the loss of a benzyl group to form the tropylium cation at m/z 91. Another significant fragmentation would be the loss of a benzyl radical to produce a fragment ion at m/z 201 ([M-91]⁺). The loss of a methyl group is also a possible fragmentation pathway, leading to a peak at m/z 277 ([M-15]⁺).

Table 1: Predicted Mass Spectrometry Fragmentation Data for 3,4-Dibenzyl-2,5-dimethylthiophene

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss | Predicted Relative Intensity |

|---|---|---|---|

| C₂₀H₂₀S⁺ (M⁺) | 292 | Molecular Ion | High |

| C₁₉H₁₇S⁺ | 277 | [M-CH₃]⁺ | Moderate |

| C₁₃H₁₃S⁺ | 201 | [M-C₇H₇]⁺ | High |

Time-Resolved Photoelectron Spectroscopy for Excited-State Dynamics and Relaxation Pathways

Time-resolved photoelectron spectroscopy (TRPES) is a sophisticated technique used to study the ultrafast dynamics of molecules after they have been excited by light. While specific TRPES studies on 3,4-Dibenzyl-2,5-dimethylthiophene are not readily found, research on its structural analogues, such as thiophene and 2,5-dimethylthiophene, provides a strong basis for understanding its expected behavior. acs.orgresearchgate.netnih.gov

Upon photoexcitation, thiophene derivatives undergo rapid relaxation processes. rsc.org For 2,5-dimethylthiophene, excitation at 200 nm leads to a decay with a time constant of 120 ± 20 fs. acs.orgnih.gov Excitation at a longer wavelength (255 nm) results in a more complex decay described by two time constants: a fast component of 115 ± 20 fs and a slower one of 15 ± 3 ps. acs.orgnih.gov The fast decay is attributed to a ring-opening channel, which is more favorable in 2,5-dimethylthiophene compared to unsubstituted thiophene. acs.orgresearchgate.netnih.gov The initial excitation populates a higher singlet state (S₂), which then rapidly converts to the lowest excited singlet state (S₁) in tens of femtoseconds. acs.orgresearchgate.net From S₁, the molecule can relax via several pathways, including ring-puckering and ring-opening, which occur on femtosecond to picosecond timescales. acs.orgresearchgate.net The presence of bulky benzyl substituents on the thiophene ring in 3,4-Dibenzyl-2,5-dimethylthiophene would likely influence these dynamics by affecting the potential energy surfaces of the excited states.

Table 2: Observed Excited-State Dynamics in Thiophene Analogues

| Molecule | Excitation Wavelength (nm) | Observed Process | Time Constant(s) | Reference |

|---|---|---|---|---|

| Thiophene | 200 | S₂ → S₁ Internal Conversion | 25 ± 20 fs | acs.orgresearchgate.netnih.gov |

| Thiophene | 200 | Ring-Puckering | 80 ± 20 fs | acs.orgresearchgate.netnih.gov |

| Thiophene | 200 | Ring-Opening | 450 ± 50 fs | acs.orgresearchgate.netnih.gov |

| 2,5-Dimethylthiophene | 200 | Mono-exponential Decay (Ring-Opening) | 120 ± 20 fs | acs.orgresearchgate.netnih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy (Contextualized with Related Metal Complexes)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to species that have unpaired electrons, such as radicals or paramagnetic metal ions. illinois.edu The neutral, ground-state 3,4-Dibenzyl-2,5-dimethylthiophene molecule is diamagnetic (all electrons are paired) and therefore does not produce an EPR signal. However, EPR spectroscopy can be used to study its radical cation or its complexes with paramagnetic metals.

The radical cation of 3,4-Dibenzyl-2,5-dimethylthiophene can be formed through chemical or electrochemical oxidation. The resulting EPR spectrum would provide information about the distribution of the unpaired electron's spin density within the molecule. nih.gov Studies on similar thiophene-based radicals show that the spin density is often delocalized over the thiophene ring. nih.gov The interaction of the unpaired electron with the magnetic nuclei of the hydrogen atoms (hyperfine coupling), particularly those on the methyl and benzyl methylene groups, would split the EPR signal into a complex pattern, allowing for a detailed mapping of the electron's location. researchgate.netwiserpub.com

In the context of coordination chemistry, if 3,4-Dibenzyl-2,5-dimethylthiophene acts as a ligand to a paramagnetic metal ion (e.g., Cu(II) or V(IV)), EPR spectroscopy becomes a powerful tool for characterizing the resulting complex. illinois.eduiitb.ac.in The g-values and hyperfine coupling constants extracted from the EPR spectrum are highly sensitive to the geometry of the coordination sphere and the nature of the bonding between the sulfur atom of the thiophene ring and the metal center. illinois.eduresearchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 3,4-Dibenzyl-2,5-dimethylthiophene |

| 2,5-dimethylthiophene |

| Thiophene |

Computational Chemistry and Theoretical Investigations of 3,4 Dibenzyl 2,5 Dimethylthiophene Systems

Quantum Mechanical Studies of Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

No published studies were found that have performed Density Functional Theory (DFT) calculations to determine the optimized geometry and electronic properties of 3,4-Dibenzyl-2,5-dimethylthiophene. Such calculations would typically provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, electronic properties like total energy and dipole moment, which are fundamental to understanding the molecule's stability and polarity, have not been reported.

High-Level Correlated Methods for Energetic Landscapes and Diradical Character (e.g., MR-CISD, MR-AQCC)

There is no available research that has employed high-level correlated methods such as Multi-Reference Configuration Interaction with Single and Double excitations (MR-CISD) or Multi-Reference Averaged Quadratic Coupled-Cluster (MR-AQCC) to investigate the energetic landscapes or potential diradical character of 3,4-Dibenzyl-2,5-dimethylthiophene. These advanced computational techniques are essential for accurately describing complex electronic structures and reaction pathways, particularly for molecules that may exhibit multi-reference character.

Analysis of Electronic Structure and Orbital Interactions

HOMO-LUMO Gap and Band Gap Energy (EGAP) Determination

Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resulting HOMO-LUMO gap for 3,4-Dibenzyl-2,5-dimethylthiophene are not present in the current body of scientific literature. The HOMO-LUMO gap is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transport properties. Without this data, a quantitative understanding of its electronic behavior is not possible.

Mulliken Charges and Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction

There are no published analyses of Mulliken charges or the Molecular Electrostatic Potential (MEP) for 3,4-Dibenzyl-2,5-dimethylthiophene. Mulliken charge analysis provides insight into the partial atomic charges within the molecule, while MEP maps are used to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. The absence of this information precludes predictions about the molecule's reactive behavior.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Character

Natural Bond Orbital (NBO) analysis has not been reported for 3,4-Dibenzyl-2,5-dimethylthiophene. NBO analysis is a powerful tool for understanding electron delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. Without such a study, a detailed description of the bonding and electronic delocalization involving the thiophene (B33073) ring and its benzyl (B1604629) and methyl substituents cannot be provided.

Computational Simulation of Reaction Mechanisms and Transition States

Computational simulations are instrumental in elucidating the intricate details of reaction mechanisms involving thiophene derivatives. While specific studies on 3,4-Dibenzyl-2,5-dimethylthiophene are not extensively documented, research on related thiophene systems provides a framework for understanding its potential reactivity.

Theoretical studies of photochemical isomerization reactions in model systems like 2-methylthiophene (B1210033) have explored various mechanistic pathways, including internal cyclization-isomerization and zwitterion-tricyclic routes. researchgate.netnih.gov These investigations, often employing methods like CASSCF and MP2-CAS, have identified conical intersections as key features in the phototransposition of thiophenes. nih.gov Such computational models suggest that the preferred reaction pathway often involves the reactant moving to the Franck-Condon region, then to a conical intersection, and finally to the photoproduct. researchgate.netnih.gov

Furthermore, computational studies on the reactions of substituted thiocarbonyl S-methylides with thiobenzophenone (B74592) have utilized ab initio calculations to explore cycloaddition reactions. researchgate.net These studies help in understanding the regio- and stereoselectivity of such reactions by identifying various transition state structures. researchgate.net Similarly, the mechanism of 1,3-dipolar cycloaddition reactions, a common method for synthesizing five-membered heterocyclic molecules, has been a subject of extensive theoretical investigation. researchgate.net Density Functional Theory (DFT) calculations have been employed to examine the cycloaddition pathways between ethene and nitrilimines, revealing low reaction barriers and high exothermicities. researchgate.net

Investigations into the thermochemistry of substituted thiophenes have also benefited from quantum chemical calculations to determine gas-phase enthalpies of formation. bohrium.com These computational approaches, in conjunction with experimental methods like transpiration for vapor pressure measurements, provide reliable thermochemical data. bohrium.com

The table below summarizes key computational methods and findings related to reaction mechanisms in thiophene systems.

| Reaction Type | Computational Method | Key Findings |

| Photochemical Isomerization | CASSCF, MP2-CAS nih.gov | Identification of conical intersections as crucial for phototransposition. nih.gov |

| Cycloaddition Reactions | Ab initio calculations researchgate.net | Elucidation of regio- and stereoselectivity through transition state analysis. researchgate.net |

| 1,3-Dipolar Cycloadditions | Density Functional Theory (DFT) researchgate.net | Low activation barriers and high exothermicities suggest transient nature of intermediates. researchgate.net |

| Thermochemistry | Quantum Chemical Calculations bohrium.com | Determination of gas-phase enthalpies of formation. bohrium.com |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are powerful tools for predicting the spectroscopic parameters of molecules, including those of complex thiophene derivatives. Quantum chemistry calculations, such as those using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, can compute optimized geometries, Mulliken charges, and harmonic vibrational frequencies. researchgate.net

For instance, in the study of 2-Dicyanovinyl-5-(4-N,N-dimethylaminophenyl)thiophene, calculations at the HF/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels were used to predict its vibrational spectra. researchgate.net The theoretical spectra, interpreted using potential energy distributions (PEDs), showed good agreement with experimental data after scaling. researchgate.net Such studies also allow for the construction of theoretical spectrograms for FT-IR spectra. researchgate.net

In addition to vibrational spectra, theoretical methods can predict Nuclear Magnetic Resonance (NMR) parameters. For the same thiophene derivative, ¹³C and ¹H NMR chemical shifts were calculated using B3LYP with different basis sets (6-311++G(d,p) and 6-311++G(2d,2p)). researchgate.net These theoretical predictions are invaluable for interpreting experimental NMR data and confirming molecular structures.

The following table presents examples of predicted spectroscopic data for a substituted thiophene derivative.

| Spectroscopic Parameter | Computational Method | Basis Set | Key Findings |

| Vibrational Frequencies (FT-IR) | HF, B3LYP researchgate.net | 6-311++G(d,p) researchgate.net | Scaled theoretical frequencies match experimental data well. researchgate.net |

| NMR Chemical Shifts (¹³C, ¹H) | B3LYP researchgate.net | 6-311++G(d,p), 6-311++G(2d,2p) researchgate.net | Provides theoretical values for comparison with experimental spectra. researchgate.net |

Theoretical Insights into Pyramidal Inversion Barriers of Thiophene-S-oxides (e.g., CNDO/2 semi-empirical calculations)

Theoretical calculations have been instrumental in understanding the stereochemistry and stability of thiophene-S-oxides. One of the key properties investigated is the barrier to pyramidal inversion at the sulfur atom. Early semi-empirical methods, such as CNDO/2, were used to calculate these inversion barriers for various first- and second-row elements. acs.org

More recent studies have employed higher levels of theory to predict the configurational stability of thiophene sulfoxides. It has been shown that monocyclic thiophene sulfoxides generally have low inversion barriers (around 11-14 kcal/mol), which is attributed to the aromatic stabilization of the planar transition state. researchgate.net This low barrier means that such compounds can rapidly racemize. researchgate.net However, the presence of bulky substituents can increase the thermal stability of these sulfoxides. For example, 2,5-diphenylthiophene-1-oxide is stable enough for its structure to be determined by X-ray crystallography. researchgate.net

The table below shows predicted pyramidal inversion barriers for some thiophene-S-oxides.

| Compound | Predicted Inversion Barrier (kcal/mol) | Reference |

| Monocyclic thiophene sulfoxide (B87167) (general) | 11-14 | researchgate.net |

| Sulfoxide 5g | 11.2 | researchgate.net |

Development of Computational Models for Structure-Activity Relationships (e.g., QSPR for related derivatives)

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their physical properties or biological activities. These models are widely used in drug design and materials science to predict the properties of new compounds.

For thiophene derivatives, QSAR models have been developed to predict their inhibitory activity against targets like Polo-Like Kinase 1 (PLK1). nih.gov These models often use multivariate linear regression to establish a relationship between molecular descriptors (0D to 3D) and the biological activity (expressed as pIC₅₀). nih.gov The robustness of these models is typically validated using internal and external test sets. nih.gov

Similarly, 2D-QSPR studies have been conducted on N-(aryl)-2-thiophene-2-ylacetamide derivatives to understand their antitubercular activity. asianpubs.org These studies correlate descriptors representing the molecular structure with properties like the partition coefficient, revealing that factors such as hydrogen acceptor groups can have a favorable effect. asianpubs.org

In the context of materials science, structure-property relationship studies on alkyl-substituted thienothiophene polymers have shown that the arrangement of side chains can significantly impact the electronic properties of the material. acs.org For instance, polymers with an even number of fused thiophene rings were found to have higher charge mobility due to a more ordered crystalline structure. acs.org

The following table outlines the application of QSPR/QSAR models to thiophene derivatives.

| Application | Model Type | Key Descriptors | Findings |

| PLK1 Inhibition | QSAR nih.gov | 0D and 3D molecular descriptors nih.gov | Models can reliably predict the inhibitory activity of new thiophene derivatives. nih.gov |

| Antitubercular Activity | 2D-QSPR asianpubs.org | Hydrogen acceptor groups, field effects asianpubs.org | Hydrogen acceptor groups on the phenyl ring have a positive effect on the partition coefficient. asianpubs.org |

| Polymer Electronic Properties | Structure-Property Relationship acs.org | Side chain arrangement, number of fused rings acs.org | Proper molecular design and side chain positioning can enhance electronic properties. acs.org |

Exploration of Derivatives and Analogues of 3,4 Dibenzyl 2,5 Dimethylthiophene

Systematic Modification of the Thiophene (B33073) Core and Substituents

The structural framework of 3,4-Dibenzyl-2,5-dimethylthiophene, characterized by a central thiophene ring with methyl groups at the 2 and 5 positions and benzyl (B1604629) groups at the 3 and 4 positions, allows for targeted chemical modifications. These alterations can influence the molecule's steric and electronic properties, thereby tuning its reactivity and potential applications.

Key modifications often involve the functionalization of the benzyl and methyl substituents. For instance, the benzyl groups can undergo electrophilic aromatic substitution on their phenyl rings, introducing a variety of functional groups. The methyl groups, on the other hand, can be subjected to reactions such as halogenation or oxidation to introduce new reactive sites.

Synthetic strategies for creating derivatives of 2,5-disubstituted thiophenes are well-established. google.com One common approach involves the reaction of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a sulfurizing agent to form the 2,5-dimethylthiophene (B1293386) ring. wikipedia.org The introduction of the 3,4-dibenzyl substituents can be achieved through various methods, including Friedel-Crafts alkylation or by starting with a pre-functionalized thiophene core.

Systematic modifications are crucial for developing a library of compounds with tailored properties. By altering the substituents, researchers can fine-tune the electronic nature of the thiophene ring, moving from electron-donating to electron-withdrawing characteristics, which in turn affects the molecule's reactivity in subsequent chemical transformations.

Thiophene-S-oxides and Thiophene-S,S-dioxides as Key Intermediates and Highly Reactive Species

Oxidation of the sulfur atom in the thiophene ring of 3,4-Dibenzyl-2,5-dimethylthiophene leads to the formation of thiophene-S-oxides and thiophene-S,S-dioxides. These oxidized species are not merely derivatives but often act as highly reactive intermediates in chemical synthesis. semanticscholar.org

Thiophene-S-oxides , such as 3,4-Dibenzyl-2,5-dimethylthiophene 1-oxide, are a class of molecules that have been found to be synthetically useful. mdpi.orgchemspider.comchemsrc.com Their preparation can be achieved through the oxidation of the parent thiophene with reagents like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid such as boron trifluoride etherate. mdpi.org This method helps to prevent over-oxidation to the more stable S,S-dioxide. semanticscholar.org Thiophene-S-oxides are known to be reactive dienes in Diels-Alder reactions and can undergo a variety of photochemical transformations. semanticscholar.orgmdpi.org For instance, photoirradiation of 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide has been shown to result in deoxygenation, yielding the parent thiophene. mdpi.org

Thiophene-S,S-dioxides represent the highest oxidation state of the sulfur atom in the thiophene ring. These compounds exhibit a reduced HOMO-LUMO band gap, making them interesting for applications in electronic devices. rsc.org The oxidation to the S,S-dioxide significantly alters the electronic structure of the thiophene ring, often leading to a loss of aromaticity and an increase in diene-like character. This makes them highly reactive in cycloaddition reactions.

The reactivity of both S-oxides and S,S-dioxides makes them valuable intermediates for the synthesis of complex molecules. Their ability to act as precursors to other functionalized compounds underscores their importance in organic synthesis. semanticscholar.orgtus.ac.jp

Halogenated Thiophene Derivatives (e.g., 3,4-Diiodo-2,5-dimethylthiophene, 3,4-Dibromo-2,5-dimethylthiophene-S-oxide)

Halogenation of the thiophene ring provides a powerful tool for further functionalization. The introduction of halogen atoms, such as iodine or bromine, creates reactive sites that can participate in a wide array of cross-coupling reactions, enabling the construction of more complex molecular architectures.

3,4-Diiodo-2,5-dimethylthiophene and 3,4-Dibromo-2,5-dimethylthiophene are key examples of halogenated derivatives. uni.lunih.gov The synthesis of such compounds can be achieved through direct halogenation of the parent thiophene, although controlling the regioselectivity can be challenging. An alternative is to start from a halogenated precursor. For example, 3,4-dibromothiophene (B32776) can be synthesized and subsequently alkylated. researchgate.net

The bromine or iodine atoms in these compounds serve as excellent leaving groups in reactions like Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide variety of substituents at the 3 and 4 positions of the thiophene ring.

Furthermore, these halogenated thiophenes can also be oxidized to their corresponding S-oxides and S,S-dioxides. 3,4-Dibromo-2,5-dimethylthiophene-S-oxide is a known compound that combines the reactivity of a thiophene-S-oxide with the synthetic utility of halogen atoms. mdpi.org This dual functionality makes it a versatile building block in organic synthesis. The presence of nitro groups in conjunction with halogens, as seen in 2,5-Dibromo-3,4-dinitrothiophene, further enhances the electrophilic nature of the thiophene ring and provides additional synthetic handles. ossila.com

Thiophene-Containing Ligands and Their Coordination Chemistry with Transition Metals

Thiophene derivatives, including those based on the 3,4-disubstituted-2,5-dimethylthiophene scaffold, are of significant interest in coordination chemistry. nih.gov The sulfur atom in the thiophene ring, along with other potential coordinating groups on the substituents, can bind to transition metals to form a variety of complexes. acs.orgresearchgate.net

The coordination of thiophenes to transition metals is a fundamental aspect of hydrodesulfurization (HDS) catalysis, a crucial process in the petroleum industry for removing sulfur from fuels. researchgate.net Organometallic complexes of thiophenes serve as homogeneous models to study the mechanisms of HDS. acs.orgresearchgate.netscilit.com Thiophenes can coordinate to metals in several modes, including η¹(S)-coordination through the sulfur atom, as well as η² and η⁴ coordination involving the π-system of the ring. researchgate.net

While the direct use of 3,4-Dibenzyl-2,5-dimethylthiophene as a ligand is not extensively documented, the broader class of substituted thiophenes is widely used to create ligands with specific electronic and steric properties. researchgate.netulisboa.pt These ligands can influence the catalytic activity, stability, and selectivity of the resulting metal complexes. For example, thiophene-dithiolene ligands have been used to prepare transition metal complexes with interesting magnetic and conducting properties. researchgate.netulisboa.pt The ability to systematically modify the thiophene core, as discussed in section 7.1, is therefore highly valuable for designing ligands with tailored properties for specific applications in catalysis and materials science. nih.govnih.gov

Comparison of Reactivity and Electronic Structure with Other Substituted Thiophenes (e.g., 2,5-Dimethylthiophene)

The reactivity and electronic structure of 3,4-Dibenzyl-2,5-dimethylthiophene are best understood through comparison with simpler, related thiophenes like 2,5-Dimethylthiophene. wikipedia.orgnih.govontosight.aisigmaaldrich.com

Electronic Structure: Thiophene itself is an aromatic heterocycle. numberanalytics.com The sulfur atom contributes to the π-system, making the ring more electron-rich than benzene (B151609) and thus more reactive towards electrophilic substitution. numberanalytics.com The methyl groups in 2,5-Dimethylthiophene are electron-donating, further increasing the electron density of the ring and enhancing its reactivity in electrophilic substitutions. ontosight.ai In contrast, the benzyl groups in 3,4-Dibenzyl-2,5-dimethylthiophene, while also generally electron-donating, introduce significant steric hindrance around the 3 and 4 positions. This steric bulk can influence the regioselectivity of reactions. Theoretical studies on substituted thiophenes help to elucidate these electronic effects by calculating properties such as HOMO-LUMO gaps and molecular electrostatic potentials. epstem.net

Reactivity: The increased electron density in 2,5-Dimethylthiophene makes it highly susceptible to electrophilic attack, primarily at the 3 and 4 positions. ontosight.ai For 3,4-Dibenzyl-2,5-dimethylthiophene, the 3 and 4 positions are already substituted. Reactions would therefore be directed towards the benzyl rings or the methyl groups, or involve the thiophene sulfur (e.g., oxidation).

Time-resolved photoelectron spectroscopy studies on 2,5-Dimethylthiophene have provided insights into its photoinduced dynamics, showing that it undergoes ring-opening upon excitation. acs.org The presence of the bulky benzyl groups in 3,4-Dibenzyl-2,5-dimethylthiophene would likely alter these photochemical pathways due to both steric and electronic effects. The comparison of reactivity between pyrrole (B145914), furan (B31954), and thiophene also provides a broader context, with thiophene generally being less reactive than furan and pyrrole in electrophilic substitution. youtube.com

Advanced Research Directions and Potential Contributions to Materials Science and Chemical Sensing

Integration of Thiophene (B33073) Systems into Advanced Polymeric Materials (e.g., Narrow-Band-Gap Polymers)

Thiophene-based polymers are at the forefront of research into narrow-band-gap polymers, which are essential for efficient organic electronic devices. The electronic properties of these polymers can be finely tuned by modifying the substituent groups on the thiophene ring. nih.govrsc.org For instance, the incorporation of electron-donating or electron-withdrawing groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the polymer's band gap. researchgate.nete-bookshelf.de

The synthesis of polymers from monomers like 4-dicyanomethylene-4H-cyclopenta[2,1-b;3,4-b′]dithiophene has yielded materials with bandgaps as low as approximately 0.8 eV. capes.gov.br Similarly, poly(2,3-dihexylthieno[3,4-b]pyrazine) exhibits a low band-gap of about 0.95 eV. dtic.mil These low band-gap polymers are critical for applications in organic photovoltaics and transistors. The general strategy involves creating conjugated polymers where the rational design of the monomer units dictates the final properties of the material. cmu.eduresearchgate.net

Interactive Table: Properties of Narrow-Band-Gap Polymers

| Polymer Name | Monomer Unit | Reported Band Gap (eV) |

|---|---|---|

| Poly(4-dicyanomethylene-4H-cyclopenta[2,1-b;3,4-b′]dithiophene) | 4-dicyanomethylene-4H-cyclopenta[2,1-b;3,4-b′]dithiophene | ~0.8 capes.gov.br |

| Poly(2,3-dihexylthieno[3,4-b]pyrazine) | 2,3-dihexylthieno[3,4-b]pyrazine | ~0.95 dtic.mil |

| Poly(isothianaphthene) | Isothianaphthene | 0.80 (calculated for quinoid form) dtic.mil |

Design Principles for Thiophene-Based Chemical Sensors (e.g., Electrochemical Biosensors for Investigating Chemical Interactions)

Thiophene derivatives are highly valued in the design of chemical sensors due to their exceptional electronic properties and the versatility of their chemical modifications. researchgate.netresearchgate.net They form the core of many electrochemical biosensors, where they act as transducers, converting a biological recognition event into a measurable electrical signal. nih.govrsc.org The synthetic flexibility of the thiophene ring allows for the attachment of various functional groups that can selectively interact with specific analytes. mdpi.com

Key design principles for thiophene-based sensors include:

Functionalization: Introducing specific chemical groups to the thiophene backbone to ensure selective binding to the target analyte. For example, crown ethers can be incorporated to detect metal ions. mit.edu

Conductivity Modulation: Utilizing the change in conductivity of a polythiophene film upon interaction with an analyte as the sensing mechanism. mit.edu

Nanomaterial Integration: Combining thiophene polymers with nanomaterials like graphene oxide to enhance sensitivity and electron transfer rates. nih.gov

Thiophene-based sensors have been developed for a wide range of analytes, including glucose, metal ions like Al³⁺ and Zn²⁺, and various organic molecules. nih.govnih.gov

Conceptual Frameworks for Molecular Electronics and Computing Based on Thiophene Architectures

The potential of thiophene-based molecules to function as fundamental components of molecular-scale electronic devices is an area of intense research. ubc.ca The concept revolves around using individual or small assemblies of molecules to perform electronic functions, a cornerstone of molecular electronics. Thiophene's ability to form well-defined, conductive pathways makes it a prime candidate for molecular wires. ubc.cafrontiersin.org

Researchers are exploring how the structure of thiophene-based molecules, such as the connectivity and topology of the thiophene rings, influences their conductance. frontiersin.org For example, the strategic placement of sulfur atoms in thiophene-fused helicenes can create either conducting or insulating pathways, a phenomenon known as quantum interference. frontiersin.org This level of control is crucial for designing molecular switches and logic gates. The study of supramolecular architectures of thiophene derivatives on metal surfaces provides further insights into how intermolecular interactions and surface effects can mediate their electronic properties, which is vital for building functional molecular electronic systems. mdpi.commdpi.com

Role in Understanding and Synthesizing Building Blocks for Organic Electronics

Thiophene and its derivatives are fundamental building blocks in the field of organic electronics. nih.govmdpi.com Their utility stems from their excellent electronic and photophysical properties, which can be tuned through chemical modification. cmu.edu The synthesis of functionalized thiophenes is a key area of research, with various methods developed to create monomers for specific applications in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). rsc.orgnih.govacs.org

The development of synthetic strategies like catalyst-transfer polycondensation (CTP) allows for the controlled synthesis of regioregular polythiophenes, which is crucial for achieving high charge carrier mobility. cmu.eduubc.ca The ability to create a wide variety of substituted thiophenes, including 3,4-disubstituted derivatives, provides a toolbox for materials scientists to design and synthesize new organic semiconductors with tailored properties. acs.orgnih.gov For example, thieno[3,4-b]thiophene (B1596311) is a key building block for high-performance polymer donor materials in OPVs. acs.org

Exploration of Thiophene Derivatives in Mechanistic Studies Relevant to Environmental Chemistry

While the primary focus of thiophene research is in materials science, its derivatives also play a role in environmental chemistry, particularly in the development of chemosensors for detecting pollutants. researchgate.netlongdom.org The high sensitivity and selectivity of thiophene-based sensors allow for the detection of trace amounts of harmful substances in the environment. researchgate.net For instance, thiophene-based chemosensors have been designed for the detection of toxic metal ions. researchgate.net

Furthermore, understanding the environmental fate of thiophene-containing compounds is important. Studies on the photodegradation of certain thiophene derivatives can provide insights into their stability and transformation in the environment. mdpi.com The reactivity of the thiophene ring, including its susceptibility to oxidation and other reactions, is a key factor in these studies. longdom.orgrsc.org

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-Dibenzyl-2,5-dimethylthiophene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling reactions, such as Stille or Suzuki couplings, to introduce benzyl groups to the thiophene core. For example, palladium-catalyzed cross-coupling of 3,4-dihalo-2,5-dimethylthiophene with benzylzinc or benzylboronic acid derivatives can yield the target compound. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent (THF or DMF), and temperature (room temperature to 80°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by NMR (¹H/¹³C) and IR spectroscopy are critical .

Q. What safety protocols should be followed when handling 3,4-Dibenzyl-2,5-dimethylthiophene in the laboratory?

- Methodological Answer : Due to its potential toxicity and flammability, wear PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid contact with oxidizing agents. Store in a cool, dry environment under inert gas (N₂/Ar). Spill management requires neutralization with inert absorbents (vermiculite) and disposal per hazardous waste regulations .

Q. How can the purity of synthesized 3,4-Dibenzyl-2,5-dimethylthiophene be validated?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques. For HPLC, use a C18 column with acetonitrile/water gradients. NMR analysis should confirm the absence of residual solvents (e.g., DMSO-d₆ peaks at 2.50 ppm). Microanalysis (C, H, S) within ±0.4% of theoretical values ensures elemental purity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 3,4-Dibenzyl-2,5-dimethylthiophene derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS programs is ideal. Key steps:

Q. What strategies reconcile conflicting spectroscopic data (e.g., NMR vs. IR) for substituted thiophenes?

- Methodological Answer : Iterative analysis is essential:

Q. How can computational methods predict the electronic properties of 3,4-Dibenzyl-2,5-dimethylthiophene for materials science applications?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., VASP, ORCA) can model HOMO-LUMO gaps, charge transport, and conjugation effects. Parameters:

- Basis set: 6-311++G(d,p) for sulfur and carbon.

- Solvent effects: Include PCM for dielectric environments.

- Compare results with experimental UV-Vis and cyclic voltammetry data to validate accuracy .

Q. What approaches assess the mutagenic potential of 3,4-Dibenzyl-2,5-dimethylthiophene in pharmacological studies?

- Methodological Answer : Follow OECD guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.